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Introduction
Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary

medicine. Ensuring the purity and safety of ivermectin drug substances and products is critical.

This document provides a detailed application note and protocol for the validation of a stability-

indicating analytical method for the determination of ivermectin and its impurities. The

methodology is based on reversed-phase high-performance liquid chromatography (RP-HPLC)

and is aligned with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

A robust analytical method is essential for accurately quantifying process-related impurities and

degradation products that may arise during synthesis, storage, or formulation. This protocol

outlines the key validation parameters, experimental procedures, and acceptance criteria

necessary to demonstrate that the analytical method is fit for its intended purpose.
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A stability-indicating RP-HPLC method has been developed and validated for the identification

and quantification of ivermectin and its related substances.[6][7][8][9] The method is designed

to separate ivermectin from its potential degradation products and process-related impurities.

Chromatographic Conditions:
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Data Presentation: Summary of Validation
Parameters
The following tables summarize the typical quantitative data obtained during the validation of

an analytical method for ivermectin impurities.

Table 1: Linearity
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Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
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Table 3: Accuracy (Recovery)
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Table 4: Precision (Repeatability and Intermediate Precision)
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Table 5: Robustness
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Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:

Accurately weigh about 25 mg of Ivermectin Reference Standard (RS) into a 50 mL

volumetric flask.

Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of approximately

0.5 mg/mL.
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Further dilute this stock solution with acetonitrile to prepare working standard solutions at the

desired concentrations for linearity, accuracy, and precision studies.

Sample Solution Preparation:

Accurately weigh a quantity of the ivermectin drug substance or powdered tablets equivalent

to about 25 mg of ivermectin into a 50 mL volumetric flask.

Add approximately 40 mL of acetonitrile and sonicate for 15 minutes to dissolve.

Dilute to volume with acetonitrile and mix well.

Filter a portion of the solution through a 0.45 µm PVDF syringe filter before injection.

Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are

performed on the ivermectin drug substance.[10][11][12]

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 4 hours.[13] Neutralize with an

equivalent amount of 0.1 M NaOH.

Base Hydrolysis: Treat the sample with 0.015 M NaOH at room temperature for 2 hours.[13]

Neutralize with an equivalent amount of 0.015 M HCl.

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H2O2) at room

temperature for 15 minutes.[14]

Thermal Degradation: Expose the solid drug substance to 110°C in a hot air oven for 24

hours.[14]

Photolytic Degradation: Expose the solid drug substance and a solution of the drug

substance to UV light (254 nm) and visible light as per ICH guidelines.

After exposure, prepare the samples as described in the sample preparation section and

analyze by HPLC. The method should be able to separate the degradation products from the

main ivermectin peak and from each other.
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Method Validation Protocol
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the

presence of components that may be expected to be present, such as impurities, degradants,

or matrix components.[1] This is demonstrated through forced degradation studies and by

analyzing blank and placebo samples.

Linearity:

Prepare a series of at least five concentrations of ivermectin and its impurities ranging from

the LOQ to 150% of the analytical concentration.[6][8]

Inject each solution in triplicate.

Plot a graph of the mean peak area versus concentration and determine the correlation

coefficient (r²), y-intercept, and slope of the regression line.

Accuracy:

Prepare sample solutions spiked with known amounts of ivermectin and its impurities at

three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Analyze each spiked sample in triplicate.

Calculate the percentage recovery of the added analyte.

Precision:

Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the

same day, with the same analyst and instrument. Calculate the relative standard deviation

(%RSD).

Intermediate Precision: Repeat the repeatability study on a different day, with a different

analyst, and/or on a different instrument. Calculate the %RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined

based on the standard deviation of the response and the slope of the calibration curve or by

visual evaluation.
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LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness: Intentionally make small but deliberate variations in the method parameters and

evaluate the impact on the results.[1] Parameters to vary include:

Flow rate (e.g., ±0.1 mL/min)

Column temperature (e.g., ±2 °C)

Mobile phase composition (e.g., ±2% organic component)

System Suitability: Before each analytical run, inject a standard solution and check the system

suitability parameters to ensure the chromatographic system is performing adequately. Key

parameters include:

Tailing factor (should be ≤ 2.0)

Theoretical plates (should be > 2000)

Resolution between adjacent peaks (should be > 1.5)

%RSD of replicate injections (should be ≤ 2.0%)
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Click to download full resolution via product page

Caption: Workflow for Analytical Method Validation of Ivermectin Impurities.
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Caption: Forced Degradation Study for Specificity Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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